molecular formula C8H8N4S B1308489 1H-indazol-5-ylthiourea CAS No. 381211-81-0

1H-indazol-5-ylthiourea

Cat. No. B1308489
M. Wt: 192.24 g/mol
InChI Key: ZGOSCSKDQWDTIK-UHFFFAOYSA-N
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Description

1H-indazol-5-ylthiourea derivatives are a class of compounds that have garnered interest due to their potential biological activities and their use as intermediates in the synthesis of various heterocyclic compounds. The synthesis of 1H-indazoles is a topic of ongoing research, with various methods being developed to create substituted versions of these compounds, which can include the thiourea moiety .

Synthesis Analysis

The synthesis of 1H-indazole derivatives can be achieved through several methods. One approach involves the intramolecular C-H amination using FeBr3/O2 mediated C-H activation/C-N bond formation reactions, which allows for the creation of substituted 1H-indazoles under mild conditions . Another method includes the 1,3-dipolar cycloaddition of in situ generated nitrile imines with benzyne, which rapidly produces N(1)-C(3) disubstituted indazoles . Additionally, thiourea derivatives can be synthesized from 1,3-diarylthioureas through a thiophile-promoted synthesis, which involves the formation of a carbodiimide intermediate, followed by sequential addition and dehydration with acyl hydrazides .

Molecular Structure Analysis

The molecular structure of 1H-indazol-5-ylthiourea derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives was determined by IR, 1H NMR spectroscopy, and HRMS. X-ray crystallography was also employed to establish the structure of a specific compound within this class .

Chemical Reactions Analysis

1H-indazol-5-ylthiourea derivatives can participate in a variety of chemical reactions. They can be used as intermediates in the synthesis of triazole derivatives, as seen in the reaction of 3-substituted-1H-1,2,4-triazole-5-thiol with chloroacetyl ferrocene . Furthermore, they can be involved in one-pot multi-component reactions, such as the synthesis of 2-acetamido-4-arylthiazol-5-yl derivatives from arylglyoxals, 1,3-dicarbonyl compounds, and acetylthiourea .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indazol-5-ylthiourea derivatives can vary depending on the substituents attached to the indazole and thiourea moieties. For example, the optical properties of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives were investigated, revealing absorption ranges from 300 to 500 nm and maximal emission bands around 566 nm in solvents like ethanol and dichloromethane . The presence of different substituents can influence the intensity of fluorescence and the position of maximal emission bands.

Scientific Research Applications

Synthesis and Cytotoxic Activity

The synthesis of 1H-indazol-5-ylthiourea derivatives has been investigated for their potential cytotoxic activities against cancer cells. Kornicka et al. (2017) synthesized a series of these derivatives, demonstrating pronounced cancer cell growth inhibitory effects, especially against lung and cervical cancer cell lines. The study highlighted a specific derivative exhibiting significant cytotoxicity and cytostatic activity, suggesting its potential as a scaffold for novel anticancer agents (Kornicka, Sa̧czewski, Bednarski, Korcz, Szumlas, Romejko, Sakowicz, Sitek, & Wojciechowska, 2017).

Monoamine Oxidase B Inhibitors

Research by Tzvetkov et al. (2014) discovered indazole- and indole-carboxamides as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of neurological disorders. The study introduced compounds with subnanomolar potency, highlighting their potential for further development as therapeutic agents (Tzvetkov, Hinz, Küppers, Gastreich, & Müller, 2014).

Kinase Inhibition and Synthetic Accessibility

Indazole derivatives have garnered attention for their roles as kinase inhibitors. A study by Chevalier et al. (2018) focused on the synthesis of 1H-indazole-3-carboxaldehyde derivatives, crucial intermediates for creating polyfunctionalized 3-substituted indazoles. This work provided a general access route to these compounds, broadening the scope for their application in medicinal chemistry (Chevalier, Ouahrouch, Arnaud, Gallavardin, & Franck, 2018).

MCH-1 Antagonists for Obesity

Surman et al. (2010) synthesized a series of 5-(pyridinon-1-yl)indazoles and 5-(furopyridinon-5-yl)indazoles with MCH-1 antagonist activity, assessing their potential as weight loss agents. Modifications in the chemical structure of these compounds improved pharmacokinetic properties and efficacy in diet-induced obese mouse models, indicating their potential application in treating obesity (Surman, Freeman, Grabowski, Hadden, Henderson, Jiang, Jiang, Luche, Khmelnitsky, Vickers, Viggers, Cheetham, & Guzzo, 2010).

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

1H-indazol-5-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-8(13)11-6-1-2-7-5(3-6)4-10-12-7/h1-4H,(H,10,12)(H3,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOSCSKDQWDTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401467
Record name 1H-indazol-5-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazol-5-ylthiourea

CAS RN

381211-81-0
Record name N-1H-Indazol-5-ylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=381211-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-indazol-5-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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